molecular formula C6H8N2O2S B13181495 2-(Aminomethyl)-5-methyl-1,3-thiazole-4-carboxylic acid

2-(Aminomethyl)-5-methyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B13181495
M. Wt: 172.21 g/mol
InChI Key: PNQVCBYGYKJBLL-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-methyl-1,3-thiazole-4-carboxylic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of an aminomethyl group at the 2-position, a methyl group at the 5-position, and a carboxylic acid group at the 4-position of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-methyl-1,3-thiazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-aminomethyl-5-methylthiazole with a suitable carboxylating agent under controlled conditions. The reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the carboxylation process. The reaction is carried out in an appropriate solvent, such as water or an organic solvent like dimethylformamide (DMF), at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-methyl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-(Aminomethyl)-5-methyl-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-methyl-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-(Aminomethyl)-5-methyl-1,3-thiazole-4-carboxylic acid can be compared with other thiazole derivatives, such as:

    2-(Aminomethyl)thiazole-4-carboxylic acid: Lacks the methyl group at the 5-position.

    5-Methylthiazole-4-carboxylic acid: Lacks the aminomethyl group at the 2-position.

    Thiazole-4-carboxylic acid: Lacks both the aminomethyl and methyl groups.

The presence of the aminomethyl and methyl groups in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

2-(aminomethyl)-5-methyl-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C6H8N2O2S/c1-3-5(6(9)10)8-4(2-7)11-3/h2,7H2,1H3,(H,9,10)

InChI Key

PNQVCBYGYKJBLL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)CN)C(=O)O

Origin of Product

United States

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